tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate

Physicochemical properties Basicity Protonation state

tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate (CAS 2197430-81-0) is a bicyclic heterocyclic compound with the molecular formula C18H24N2O3 and a molecular weight of 316.39 g/mol. It belongs to the 2,6-diazabicyclo[3.2.1]octane scaffold, a regioisomer of the more widely studied 1,6-diazabicyclo[3.2.1]octane core found in FDA-approved beta‑lactamase inhibitors such as avibactam.

Molecular Formula C18H24N2O3
Molecular Weight 316.4 g/mol
CAS No. 2197430-81-0
Cat. No. B1486150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate
CAS2197430-81-0
Molecular FormulaC18H24N2O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CC1C(=O)N2CC3=CC=CC=C3
InChIInChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)19-10-9-14-11-15(19)16(21)20(14)12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3
InChIKeyFUSIZZJBCMADAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing tert-Butyl 6-Benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate (CAS 2197430-81-0) for Research and Development


tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate (CAS 2197430-81-0) is a bicyclic heterocyclic compound with the molecular formula C18H24N2O3 and a molecular weight of 316.39 g/mol . It belongs to the 2,6-diazabicyclo[3.2.1]octane scaffold, a regioisomer of the more widely studied 1,6-diazabicyclo[3.2.1]octane core found in FDA-approved beta‑lactamase inhibitors such as avibactam [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, where its orthogonal protecting groups (tert-butoxycarbonyl at N2 and benzyl at N6) and reactive 7-oxo ketone moiety enable selective, sequential functionalization for the construction of complex molecular architectures [2].

Why Generic Substitution of CAS 2197430-81-0 Fails in Research Applications


The 2,6-diazabicyclo[3.2.1]octane scaffold of CAS 2197430-81-0 is regiochemically distinct from the more common 1,6-diazabicyclo[3.2.1]octane isomers that dominate the beta‑lactamase inhibitor patent landscape [1]. Simple substitution with the unprotected or des‑benzyl analog (CAS 286946‑98‑3) fails to recapitulate the target compound's orthogonal protection strategy: the N2‑Boc and N6‑benzyl groups provide simultaneous acid‑labile and hydrogenolysis‑labile deprotection handles, while the 7‑oxo ketone enables reductive amination or nucleophilic addition without competing side reactions at the protected nitrogen centers [2]. Furthermore, the presence of the N‑benzyl substituent dramatically alters the basicity of the bridgehead nitrogen, shifting the predicted pKa by approximately 9 log units relative to the des‑benzyl analog, which has profound consequences for protonation‑dependent solubility, membrane permeability, and off‑target interactions in biological assays .

Quantitative Differentiation Evidence for tert-Butyl 6-Benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate


Basicity Shift: Predicted pKa Versus Unsubstituted Analog

The N‑benzyl substitution in the target compound drastically reduces the basicity of the bridgehead nitrogen relative to the des‑benzyl analog (tert‑butyl 2,6‑diazabicyclo[3.2.1]octane‑2‑carboxylate, CAS 286946‑98‑3). The predicted pKa of the target compound is –0.69 ± 0.20, indicating that it exists predominantly in the unprotonated form even under strongly acidic conditions . In contrast, the des‑benzyl comparator exhibits a measured pKa of 8.35, meaning it is extensively protonated at physiological pH . This 9‑unit pKa difference directly impacts aqueous solubility, lipophilicity‑driven membrane partitioning, and potential off‑target binding to acidic residues in biological systems.

Physicochemical properties Basicity Protonation state

Orthogonal Protecting Group Strategy: Simultaneous Boc and Benzyl Protection

The target compound uniquely incorporates an acid‑labile tert‑butoxycarbonyl (Boc) group at N2 and a hydrogenolysis‑labile benzyl group at N6 on the same regiochemical scaffold . This orthogonal arrangement permits sequential deprotection: the Boc group can be removed with trifluoroacetic acid (TFA) without affecting the benzyl group, while the benzyl group can be cleaved by catalytic hydrogenation (Pd/C, H2) without disturbing the Boc group [1]. In contrast, the commonly available 1,6‑diazabicyclo[3.2.1]octane analogs (e.g., avibactam intermediates) typically carry a benzyloxy group at the 6‑position, which cannot be removed under the same orthogonal conditions and often requires harsher methods that risk degradation of the bicyclic scaffold [2].

Synthetic methodology Protecting groups Orthogonal deprotection

Commercially Available Purity Level: 95% Minimum Specification

The target compound is commercially supplied at a minimum purity of 95% as verified by HPLC analysis . This purity specification matches or exceeds the typical 95–97% range of the des‑benzyl analog (CAS 286946‑98‑3) offered by major research chemical suppliers [1]. The defined purity level ensures batch‑to‑batch consistency for reproducible synthetic and biological experiments, a prerequisite for rigorous SAR studies and scale‑up feasibility assessments.

Quality control Purity Procurement

Regiochemical Differentiation: 2,6- Versus 1,6-Diazabicyclo[3.2.1]octane Scaffold

The 2,6‑diazabicyclo[3.2.1]octane core of the target compound positions the protected nitrogen atoms at the bridgehead (N2) and bridge (N6) positions, distinct from the 1,6‑isomer in which N1 is bridgehead and N6 is bridge‑head‑adjacent . This topological difference alters the spatial orientation of substituents and the electron density distribution across the bicyclic framework. In beta‑lactamase inhibitor research, the 1,6‑isomer (avibactam scaffold) has been extensively optimized, leading to well‑characterized structure‑activity relationships [1]. The 2,6‑isomer remains comparatively unexplored, offering a scaffold‑hopping opportunity to access novel intellectual property space and potentially differentiated biological activity profiles [2].

Scaffold hopping Regioisomerism Biological selectivity

Primary Research and Procurement Scenarios for CAS 2197430-81-0


Medicinal Chemistry Scaffold‑Hopping for Novel Beta‑Lactamase Inhibitors

The 2,6‑diazabicyclo[3.2.1]octane core of CAS 2197430‑81‑0 provides a structurally distinct alternative to the extensively patented 1,6‑isomer scaffold of avibactam and relebactam [1]. Research groups seeking to discover next‑generation beta‑lactamase inhibitors with broader spectrum activity or novel resistance profiles can utilize this compound as a key intermediate for parallel library synthesis, exploiting the orthogonal Boc/benzyl protection for efficient diversification at N2 and N6 positions.

Chemical Biology Probe Synthesis Requiring Orthogonal Deprotection

The simultaneous presence of acid‑labile (Boc) and hydrogenolysis‑labile (benzyl) protecting groups enables the stepwise installation of fluorophores, biotin tags, or photoaffinity labels at distinct nitrogen positions [2]. This is particularly valuable for constructing bifunctional chemical probes for target identification or cellular imaging studies where precise control over conjugation sites is mandatory.

Development of Conformationally Constrained Peptidomimetics

The rigid bicyclic framework and the 7‑oxo ketone handle make this compound a useful precursor for synthesizing conformationally locked dipeptide mimetics. The ketone can be elaborated via reductive amination or Wittig olefination to introduce amino acid side‑chain analogs, while the protected nitrogen atoms serve as amide bond replacements, offering enhanced metabolic stability over linear peptides [3].

Quote Request

Request a Quote for tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.